2-(4-methylmorpholin-3-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(4-methylmorpholin-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a hydrochloride salt of 2-(4-methylmorpholin-3-yl)ethan-1-ol, which is a derivative of morpholine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylmorpholin-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-methylmorpholine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: 4-methylmorpholine is reacted with ethylene oxide under controlled temperature and pressure conditions to form 2-(4-methylmorpholin-3-yl)ethan-1-ol.
Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Reactant Preparation: Ensuring the purity of 4-methylmorpholine and ethylene oxide.
Reaction Control: Maintaining optimal temperature and pressure to facilitate the reaction.
Purification: Using techniques such as crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylmorpholin-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine compounds.
Scientific Research Applications
2-(4-methylmorpholin-3-yl)ethan-1-ol hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-methylmorpholin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
- 2-(4-Ethylthiazol-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(4-methylmorpholin-3-yl)ethan-1-ol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group and morpholine ring make it versatile for various chemical reactions and research applications.
Properties
CAS No. |
2377036-29-6 |
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Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-(4-methylmorpholin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-3-5-10-6-7(8)2-4-9;/h7,9H,2-6H2,1H3;1H |
InChI Key |
GTQMMKVQSGAUOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1CCO.Cl |
Purity |
95 |
Origin of Product |
United States |
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